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Compound of Interest

Compound Name: 6-O-(Maltosyl)cyclomaltohexaose

Cat. No.: B026498 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
6-O-(Maltosyl)cyclomaltohexaose, a branched cyclodextrin, is a complex carbohydrate of

significant interest in pharmaceutical research and development. Its unique structural

characteristics, comprising a cyclomaltohexaose (α-cyclodextrin) core with a maltosyl branch,

impart distinct physicochemical properties that make it a promising excipient and a potential

therapeutic agent. This technical guide provides a comprehensive overview of its molecular

characteristics, synthesis, analytical characterization, and its pivotal role in drug delivery and

cellular cholesterol modulation.

Core Molecular Data
A summary of the key quantitative data for 6-O-(Maltosyl)cyclomaltohexaose is presented

below.
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Property Value Reference

Molecular Formula C48H80O40

Molecular Weight 1297.12 g/mol

Synonyms
6-O-(α-D-Maltosyl)-α-

cyclodextrin, G2-α-CD

CAS Number 100817-30-9

Experimental Protocols
I. Enzymatic Synthesis of 6-O-
(Maltosyl)cyclomaltohexaose
This protocol outlines the enzymatic synthesis using a transglycosylation reaction catalyzed by

pullulanase.

Materials:

Cyclomaltohexaose (α-cyclodextrin)

Maltose

Pullulanase (e.g., from Klebsiella pneumoniae)

Sodium acetate buffer (pH 6.0)

Hydrochloric acid (HCl)

Ethanol

Activated carbon

Celite

Procedure:
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Reaction Mixture Preparation: Prepare a solution containing cyclomaltohexaose (acceptor)

and maltose (donor) in a suitable molar ratio (e.g., 1:3) in sodium acetate buffer (50 mM, pH

6.0).

Enzymatic Reaction: Add pullulanase to the reaction mixture. The optimal enzyme

concentration should be determined empirically but can start at approximately 10 units per

gram of cyclodextrin. Incubate the reaction mixture at a controlled temperature, typically

around 50-60°C, with gentle agitation for 24-48 hours.

Enzyme Inactivation: Terminate the reaction by inactivating the enzyme. This can be

achieved by lowering the pH of the solution to 2.0 with HCl for 30 minutes or by heating the

mixture to 100°C for 15 minutes.

Initial Purification (Decolorization and Filtration): Add activated carbon to the reaction mixture

to decolorize the solution. Stir for 30 minutes and then filter through a bed of Celite to

remove the carbon and any precipitated proteins.

Product Precipitation: Concentrate the filtrate under reduced pressure. Add ethanol to the

concentrated solution (e.g., to a final concentration of 70-80% v/v) to precipitate the

branched cyclodextrins.

Collection and Drying: Collect the precipitate by centrifugation or filtration. Wash the

precipitate with ethanol and then dry under vacuum to obtain the crude 6-O-
(Maltosyl)cyclomaltohexaose.

Further Purification (Optional): For higher purity, the product can be further purified using

techniques such as size-exclusion chromatography or preparative high-performance liquid

chromatography (HPLC).

II. Characterization by ¹H Nuclear Magnetic Resonance
(NMR) Spectroscopy
This protocol provides a general method for the structural confirmation of 6-O-
(Maltosyl)cyclomaltohexaose using ¹H NMR.

Materials and Equipment:
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6-O-(Maltosyl)cyclomaltohexaose sample

Deuterium oxide (D₂O)

NMR tubes

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 6-O-
(Maltosyl)cyclomaltohexaose in 0.5-0.7 mL of D₂O in a clean NMR tube. Ensure the

sample is fully dissolved.

Instrument Setup:

Tune and shim the NMR spectrometer to the D₂O lock signal.

Set the spectral width to cover the expected proton chemical shift range for carbohydrates

(typically 0-6 ppm).

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

Employ a water suppression technique (e.g., presaturation) to attenuate the residual HDO

signal.

Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature (e.g., 25°C).

Data Processing and Analysis:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.

Integrate the signals corresponding to the anomeric protons and other characteristic

protons of the cyclodextrin and maltosyl units.
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The presence of signals corresponding to the α-1,6 glycosidic linkage and the distinct

chemical shifts of the protons in the maltosyl moiety confirm the structure of 6-O-
(Maltosyl)cyclomaltohexaose. Comparison with literature data for similar branched

cyclodextrins is recommended for definitive assignment.

Applications in Drug Development
Enhancing Solubility and Bioavailability of Poorly
Soluble Drugs
6-O-(Maltosyl)cyclomaltohexaose has demonstrated significant potential in enhancing the

aqueous solubility and oral bioavailability of poorly water-soluble drugs. Its branched structure

provides a more extended and flexible cavity compared to its parent α-cyclodextrin, allowing for

the formation of stable inclusion complexes with a wider range of drug molecules. This

complexation effectively shields the hydrophobic drug from the aqueous environment, thereby

increasing its apparent solubility and dissolution rate.

Therapeutic Agent in Niemann-Pick Disease Type C
(NPC)
A groundbreaking application of branched cyclodextrins, including 6-O-
(Maltosyl)cyclomaltohexaose, is in the treatment of Niemann-Pick disease type C (NPC).

NPC is a rare, fatal neurodegenerative disorder characterized by the accumulation of

unesterified cholesterol in lysosomes due to mutations in the NPC1 or NPC2 genes. 6-O-
(Maltosyl)cyclomaltohexaose can act as a cholesterol-solubilizing agent, facilitating the

egress of trapped cholesterol from the lysosomes and thereby bypassing the defective

endogenous transport pathway.

Signaling Pathways and Mechanisms of Action
The therapeutic effect of 6-O-(Maltosyl)cyclomaltohexaose in Niemann-Pick disease type C

is attributed to its ability to directly interact with and mobilize lysosomal cholesterol.

Furthermore, its modulation of cellular cholesterol levels can influence the expression of key

genes involved in cholesterol homeostasis, such as the ATP-binding cassette (ABC)

transporters ABCA1 and ABCG1.
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Caption: Mechanism of 6-O-(Maltosyl)cyclomaltohexaose in NPC.

The diagram illustrates how 6-O-(Maltosyl)cyclomaltohexaose bypasses the defective

NPC1/NPC2 pathway in Niemann-Pick disease type C. It enters the lysosome, forms a soluble

complex with the accumulated cholesterol, and facilitates its efflux, thereby restoring cellular

cholesterol homeostasis. This modulation of cellular cholesterol levels can, in turn, influence

the expression and activity of ABCA1 and ABCG1 transporters, which are crucial for cholesterol

efflux to extracellular acceptors.

Conclusion
6-O-(Maltosyl)cyclomaltohexaose is a versatile and promising molecule for the

pharmaceutical sciences. Its well-defined chemical structure, coupled with its ability to enhance

drug solubility and modulate cellular cholesterol trafficking, positions it as a valuable tool for

formulation scientists and a potential therapeutic agent for lysosomal storage disorders like

Niemann-Pick disease type C. Further research into its applications and optimization of its

synthesis and formulation will undoubtedly expand its utility in drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b026498?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b026498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

